7-Amino-5-phenyl-2-(2-thienyl)imidazo[1,5-B]pyridazin-3-YL cyanide
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Overview
Description
7-Amino-5-phenyl-2-(2-thienyl)imidazo[1,5-B]pyridazin-3-YL cyanide is a complex organic compound that belongs to the class of imidazo[1,5-B]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thienyl group and the cyanide moiety adds to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-phenyl-2-(2-thienyl)imidazo[1,5-B]pyridazin-3-YL cyanide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable thienyl-substituted ketone in the presence of a base can lead to the formation of the imidazo[1,5-B]pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7-Amino-5-phenyl-2-(2-thienyl)imidazo[1,5-B]pyridazin-3-YL cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of reduced analogs .
Scientific Research Applications
7-Amino-5-phenyl-2-(2-thienyl)imidazo[1,5-B]pyridazin-3-YL cyanide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Amino-5-phenyl-2-(2-thienyl)imidazo[1,5-B]pyridazin-3-YL cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their antimicrobial and anticancer properties.
Thiazoles: Exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects
Uniqueness
7-Amino-5-phenyl-2-(2-thienyl)imidazo[1,5-B]pyridazin-3-YL cyanide is unique due to the presence of the thienyl group and the cyanide moiety, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C17H11N5S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
7-amino-5-phenyl-2-thiophen-2-ylimidazo[1,5-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C17H11N5S/c18-10-12-9-13-15(11-5-2-1-3-6-11)20-17(19)22(13)21-16(12)14-7-4-8-23-14/h1-9H,(H2,19,20) |
InChI Key |
GHPAYDKIZQCWRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=NN3C(=N2)N)C4=CC=CS4)C#N |
Origin of Product |
United States |
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